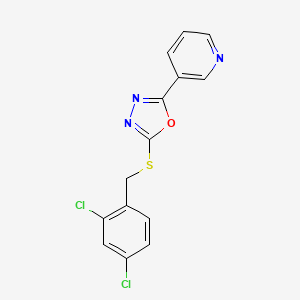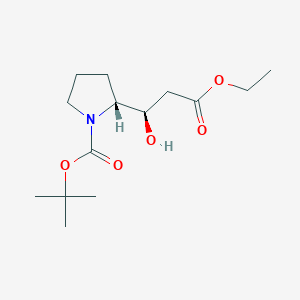![molecular formula C20H14N2O2 B11773542 Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate](/img/structure/B11773542.png)
Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate is a heterocyclic compound with the molecular formula C20H14N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate can be achieved through several methods. One common approach involves the Fischer indolization of the bis-phenylhydrazone of 2,5-dimethyl-1,4-cyclohexanedione . Another method includes the condensation of indole with aliphatic aldehydes . Additionally, Pd-mediated cyclization of a diphenyl phenylenediamine derivative has been reported .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically synthesized in research laboratories under controlled conditions. The process involves precise temperature control, use of specific reagents, and purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include acetyl nitrate for nitration, zinc powder and hydrochloric acid for reduction, and potassium thiolates for nucleophilic substitution . The reactions are typically carried out under controlled temperatures and specific solvent conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions include nitro-substituted derivatives, amino-substituted derivatives, and various substituted indolo[3,2-b]carbazoles .
Scientific Research Applications
Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, influencing their activity and leading to various biological effects. For example, it has been shown to act as a ligand for the TCDD (Ah) receptor, which plays a role in regulating gene expression .
Comparison with Similar Compounds
Similar Compounds
- 5,11-Dihydroindolo[3,2-b]carbazole-6-carbaldehyde
- 11,12-Dihydroindolo[2,3-a]carbazole
- 5,7-Dihydroindolo[2,3-b]carbazole
Uniqueness
Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate is unique due to its specific structural features and functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group at the 6-position differentiates it from other indolocarbazole derivatives, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C20H14N2O2 |
|---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
methyl 5,11-dihydroindolo[3,2-b]carbazole-12-carboxylate |
InChI |
InChI=1S/C20H14N2O2/c1-24-20(23)18-17-12-7-3-5-9-15(12)21-16(17)10-13-11-6-2-4-8-14(11)22-19(13)18/h2-10,21-22H,1H3 |
InChI Key |
VQALHCRBHYIUEC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC3=C1C4=CC=CC=C4N3)C5=CC=CC=C5N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B11773499.png)

![2-(1H-Benzo[d]imidazol-2-yl)benzamide](/img/structure/B11773508.png)
![tert-Butyl 3-(((perfluorobutyl)sulfonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11773520.png)
![N-(3-Chlorophenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)propanamide](/img/structure/B11773527.png)




![Ethyl 2-(((4-chlorophenyl)thio)methyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11773552.png)
